(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2866253-58-7
VCID: VC12008152
InChI: InChI=1S/C6H10F3NO.ClH/c1-4-2-10-3-5(11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m0./s1
SMILES: CC1CNCC(O1)C(F)(F)F.Cl
Molecular Formula: C6H11ClF3NO
Molecular Weight: 205.60 g/mol

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride

CAS No.: 2866253-58-7

Cat. No.: VC12008152

Molecular Formula: C6H11ClF3NO

Molecular Weight: 205.60 g/mol

* For research use only. Not for human or veterinary use.

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride - 2866253-58-7

Specification

CAS No. 2866253-58-7
Molecular Formula C6H11ClF3NO
Molecular Weight 205.60 g/mol
IUPAC Name (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine;hydrochloride
Standard InChI InChI=1S/C6H10F3NO.ClH/c1-4-2-10-3-5(11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Standard InChI Key NCSUUOGDZBYILU-FHAQVOQBSA-N
Isomeric SMILES C[C@H]1CNC[C@H](O1)C(F)(F)F.Cl
SMILES CC1CNCC(O1)C(F)(F)F.Cl
Canonical SMILES CC1CNCC(O1)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

(2S,6S)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride (Molecular Formula: C7H11F3NOHCl\text{C}_7\text{H}_{11}\text{F}_3\text{NO} \cdot \text{HCl}) is a bicyclic amine featuring a six-membered morpholine ring with two stereogenic centers. The 2S and 6S configurations dictate its three-dimensional arrangement, influencing its physicochemical and pharmacological behavior . Key structural attributes include:

  • Morpholine Core: A saturated six-membered ring containing one oxygen and one nitrogen atom, conferring rigidity and polarity.

  • Trifluoromethyl Group (-CF3_3): Positioned at C-6, this electron-withdrawing group enhances metabolic stability and modulates lipophilicity .

  • Methyl Substituent (-CH3_3): At C-2, this group contributes to steric effects and influences interactions with biological targets.

  • Hydrochloride Salt: Improves solubility and crystallinity for handling and formulation .

Table 1: Physicochemical Properties

PropertyValue/Description
Molecular Weight233.62 g/mol (free base)
Molecular FormulaC7H11F3NOHCl\text{C}_7\text{H}_{11}\text{F}_3\text{NO} \cdot \text{HCl}
SolubilitySoluble in polar solvents (e.g., water, methanol)
Melting PointNot reported (analogs: 120–150°C)
Stereochemistry(2S,6S) configuration

Synthetic Methodologies

The synthesis of (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride can be inferred from analogous morpholine derivatives described in the literature. A plausible route involves three key stages: cyclization, stereochemical control, and salt formation.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrogen chloride (HCl) in a solvent such as dichloromethane or ethyl acetate, as demonstrated in patents for related pyridine hydrochlorides .

Table 2: Synthetic Conditions

StepReagents/ConditionsOutcome
1TMS-CF3_3, DAST, –20°C to RTTrifluoromethyl incorporation
2SFC with chiral stationary phaseStereochemical resolution
3HCl gas in dichloromethaneHydrochloride salt formation

Physicochemical and Pharmacological Properties

Stability and Solubility

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for drug candidates . The hydrochloride salt improves aqueous solubility, facilitating bioavailability in physiological environments .

Biological Activity

While direct data on (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride are scarce, structurally related morpholine derivatives exhibit β-secretase 1 (BACE1) inhibition, a target for Alzheimer’s disease . For instance, analogs with -CF3_3 substituents demonstrate IC50_{50} values of 22–44 nM in enzymatic assays and reduce Aβ42 peptide production in cellular models .

Key Pharmacological Insights:

  • Stereochemical Impact: The (2S,6S) configuration likely optimizes target binding, as seen in enantiomerically pure BACE1 inhibitors .

  • Blood-Brain Barrier Penetration: Moderate lipophilicity (logP2.5\log P \sim 2.5) balances solubility and membrane permeability .

Industrial and Research Applications

Pharmaceutical Development

Morpholine derivatives are pivotal in central nervous system (CNS) drug discovery due to their ability to modulate enzyme activity and receptor interactions . The -CF3_3 group’s electronegativity and steric bulk make it a valuable pharmacophore in kinase inhibitors and antivirals.

Agrochemical Uses

Trifluoromethyl-containing compounds are widely used in herbicides and fungicides. The morpholine ring’s stability under environmental conditions supports formulations requiring prolonged activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator